molecular formula C17H22N2O B4184439 N-1-adamantyl-N-methylnicotinamide

N-1-adamantyl-N-methylnicotinamide

Cat. No.: B4184439
M. Wt: 270.37 g/mol
InChI Key: YAOKHVRUKIBLAD-UHFFFAOYSA-N
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Description

Contextualization within Nicotinamide (B372718) and Adamantane (B196018) Chemical Space

The chemical architecture of N-1-adamantyl-N-methylnicotinamide is a deliberate fusion of two well-characterized and biologically significant molecular scaffolds: adamantane and nicotinamide. Understanding the individual contributions of these components is key to appreciating the compound's position in chemical biology.

The Adamantane Moiety: Adamantane is a tricyclic hydrocarbon known for its exceptional rigidity and lipophilicity. nih.gov In medicinal chemistry, the adamantane group is often incorporated into bioactive molecules to serve as a "lipophilic bullet," enhancing the compound's ability to cross cellular membranes and improving its pharmacokinetic profile. nih.gov Its cage-like structure is metabolically stable and can anchor a pharmacophore within a protein's binding site, making it a valuable component in drug design. nih.gov Adamantane derivatives have been successfully developed into drugs for a range of conditions, including viral infections and neurodegenerative diseases. nih.govresearchgate.net

The Nicotinamide Moiety: Nicotinamide, a form of vitamin B3, is a fundamental molecule in all living cells. medchemexpress.com It is a primary precursor for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), an essential coenzyme that facilitates hundreds of redox reactions central to cellular metabolism. medchemexpress.comnih.gov Beyond its role in energy metabolism, NAD+ is a critical substrate for several enzyme families, including sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, gene expression, and cellular stress responses. medchemexpress.comsigmaaldrich.com Nicotinamide itself can act as an inhibitor of these enzymes, particularly sirtuins like SIRT1 and SIRT2, by a feedback inhibition mechanism. sigmaaldrich.com The methylated form, N-methylnicotinamide, is an endogenous metabolite that also possesses biological activity, including potential roles in regulating insulin (B600854) sensitivity and antithrombotic effects. medchemexpress.comnih.gov

The combination of these two moieties in this compound creates a hybrid structure designed to leverage the properties of both. The adamantane group is expected to confer enhanced stability and membrane permeability, while the N-methylnicotinamide portion provides a scaffold known to interact with key enzymatic targets.

Rationale for Academic Investigation of this compound and Related Analogues

The academic pursuit of this compound and its analogues is driven by the principles of rational drug design and the quest for novel molecular probes to explore biological systems. The primary rationale is to create potent and selective modulators of enzymes that utilize nicotinamide or NAD+.

The core hypothesis is that by attaching the bulky adamantane group to the nicotinamide core, it is possible to create derivatives with enhanced or novel biological activities. The adamantane moiety can provide favorable interactions within the binding sites of target enzymes, potentially increasing the potency and selectivity of the nicotinamide scaffold. For instance, the investigation of various nicotinamide derivatives has led to the discovery of potent antifungal agents and inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. nih.govnih.gov Similarly, the incorporation of adamantane into different molecular frameworks has yielded highly potent inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) and hypoxia-inducible factor-1α (HIF-1α). nih.govrsc.org

A significant area of interest for such analogues is the sirtuin family of enzymes. Sirtuins are NAD+-dependent deacetylases that play crucial roles in aging, metabolism, and cancer. Nicotinamide is a known, non-specific sirtuin inhibitor. sigmaaldrich.com The development of specific inhibitors for different sirtuin isoforms (SIRT1-7) is a major goal in chemical biology. The addition of a large, hydrophobic group like adamantane to the nicotinamide structure could potentially confer selectivity for a particular sirtuin isoform by exploiting unique features of its binding pocket. For example, research into the NAMPT/SIRT2 pathway has highlighted the importance of SIRT2 inhibition in modulating p53 activity, which is critical for cell cycle control and has implications for cancer therapy and the maintenance of stem cells. nih.govnih.gov

The table below illustrates the inhibitory activity of various adamantane-containing compounds against different enzyme targets, providing a basis for the type of data sought in the evaluation of this compound.

Table 1: Examples of Bio-activity of Adamantane-Containing Compounds

Compound Class Target Enzyme Measured Activity (IC₅₀) Reference
Adamantane-based Indole Derivative HIF-1α 0.02 µM nih.gov
α-sulfonamido-N-adamantanecarboxamide 11β-HSD1 (human) 8 nM rsc.org

This table presents data for related adamantane derivatives to exemplify the research context. IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. K_D (Dissociation Constant) indicates binding affinity.

Overview of Current and Emerging Academic Research Themes

While specific, in-depth published studies on this compound are limited, the investigation of this compound and its analogues falls under several key research themes in contemporary chemical biology and medicinal chemistry.

Enzyme Inhibition and Drug Discovery: A primary research theme is the evaluation of adamantyl-nicotinamide conjugates as inhibitors of enzymes involved in major diseases. This includes:

Sirtuin Modulation: A major focus is on developing isoform-selective sirtuin inhibitors. The structural variations among sirtuin active sites present an opportunity for designing selective ligands, and the unique shape of the adamantane group is a tool to achieve this. nih.govnih.gov

PARP Inhibition: PARP inhibitors are an established class of anticancer drugs. As nicotinamide is the byproduct of the PARP-catalyzed reaction, derivatives are constantly being explored for improved efficacy.

Metabolic Enzyme Targeting: Enzymes like nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide, are emerging as therapeutic targets for metabolic diseases. bldpharm.com Designing inhibitors that mimic the transition state of the methylation reaction is an active area of research where adamantane-nicotinamide structures could be relevant. bldpharm.com

Anticancer Research: The roles of sirtuins, PARPs, and other NAD+-dependent enzymes in cancer progression make compounds like this compound attractive for anticancer drug discovery. Research on related adamantane-indole derivatives has shown potent activity in inducing apoptosis (programmed cell death) in cancer cells through pathways like endoplasmic reticulum stress mediated by the Nur77 protein. nih.gov

Antifungal and Antimicrobial Agents: There is ongoing research into novel nicotinamide derivatives as potential antifungal agents that work by disrupting the fungal cell wall. nih.gov The lipophilic nature of the adamantane group could enhance the ability of these compounds to penetrate the fungal cell membrane, potentially leading to more potent antimicrobial activity. Recent studies on other adamantane derivatives have demonstrated promising activity against various bacterial and fungal strains. mdpi.com

The general synthesis strategy for many nicotinamide derivatives involves a straightforward coupling reaction between a carboxylic acid and an amine, which allows for the relatively easy creation of a library of diverse analogues for biological screening. nih.govnih.gov This synthetic accessibility facilitates the exploration of structure-activity relationships (SAR), where the systematic modification of the adamantane and nicotinamide moieties can lead to the optimization of biological activity.

The table below shows antifungal activity for a set of recently synthesized nicotinamide derivatives, highlighting the type of screening data that would be relevant for this compound.

Table 2: Antifungal Activity of Representative Nicotinamide Derivatives against C. albicans

Compound Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Derivative 16g 0.25 nih.gov
Derivative 16f 1 nih.gov
Derivative 16a 2 nih.gov

This table presents data for related nicotinamide derivatives to exemplify the research context. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a microorganism.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-adamantyl)-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-19(16(20)15-3-2-4-18-11-15)17-8-12-5-13(9-17)7-14(6-12)10-17/h2-4,11-14H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOKHVRUKIBLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CN=CC=C1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 1 Adamantyl N Methylnicotinamide and Its Analogues

Development of Synthetic Routes for Adamantane-Substituted Nicotinamide (B372718) Scaffolds

The foundational strategies for constructing this molecule involve preparing the core heterocyclic structure and then introducing the bulky adamantyl group, or vice-versa.

The nicotinamide core is a pyridine (B92270) ring with a carboxamide group at the 3-position. mdpi.com The key transformation to form the core of the target molecule is the N-methylation of this pyridine nitrogen. Nicotinamide N-methyltransferase (NNMT) is the enzyme responsible for this methylation in biological systems, using S-adenosylmethionine (SAM) as the methyl donor to produce N'-methylnicotinamide (also known as 1-methylnicotinamide (B1211872) or MNA). mdpi.comrsc.org

In chemical synthesis, the N-alkylation of nicotinamide can be achieved using various alkylating agents. Studies comparing the alkylation of nicotinamide with other pyridines, such as 4-(p-nitrobenzyl)pyridine, have been conducted to determine reaction rates and conditions. acs.orgacs.org The reaction to form the N-methylated product involves the quaternization of the pyridine nitrogen, converting the neutral nicotinamide into a charged N-methylnicotinamide cation. tandfonline.comcaymanchem.com

Table 1: Comparison of General N-Alkylation Conditions for Pyridine Derivatives

MethodAlkylating AgentSolventConditionsNotes
Classical Alkylation Alkyl Halides (e.g., CH₃I)Acetone, DMF, BenzeneHeatingA standard method for forming quaternary pyridinium (B92312) salts. srce.hr
Epoxide Alkylation Propylene oxide derivativesAqueous buffer, Ethanol37-60 °CReaction rates are comparable to those with NBP; allows for more physiological conditions. acs.org
Mechanochemical Phenacyl bromidesMinimal Ethanol (Liquid-Assisted Grinding)Room TemperatureA green chemistry approach that is fast, efficient, and often solvent-free. srce.hr

Introducing the sterically bulky adamantyl group onto the nicotinamide scaffold is a critical step. Several established organometallic and acid-catalyzed reactions are suitable for this purpose.

The Ritter Reaction: This reaction forms an N-alkyl amide from a nitrile and a source of a stable carbocation, such as an alcohol in the presence of a strong acid. wikipedia.org Adamantan-1-ol can serve as the carbocation precursor, which then reacts with a nitrile. researchgate.net To form an adamantyl-substituted nicotinamide precursor, one could envision a Ritter reaction between adamantan-1-ol and a cyanopyridine. The reaction proceeds via the formation of a stable 1-adamantyl cation, which is attacked by the nitrogen of the nitrile, followed by hydrolysis to yield the N-(Adamantan-1-yl) amide. researchgate.netmissouri.edu This method is noted for its atom economy. researchgate.net

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This powerful C-N bond-forming reaction couples an amine with an aryl halide. wikipedia.orglibretexts.org The synthesis could involve coupling 1-aminoadamantane with a 3-halonicotinamide derivative (e.g., 3-bromonicotinamide) using a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgresearchgate.net The reaction mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to form the product. jk-sci.com The use of sterically hindered phosphine ligands, such as those incorporating adamantyl groups themselves (e.g., MorDalPhos), has expanded the reaction's scope to challenging substrates. researchgate.netresearchgate.net

Direct Alkylation: Quaternary 1-(adamant-1-yl)pyridinium salts can be synthesized by reacting pyridine derivatives with 1-bromoadamantane. researchgate.net The reaction proceeds via an SN1 mechanism, leveraging the stability of the tertiary 1-adamantyl cation. While high temperatures were initially used, studies have shown that the reaction can be catalyzed by electron-rich pyridines, such as 4-dimethylaminopyridine, allowing for milder conditions. researchgate.net This suggests a plausible direct route where a nicotinamide derivative is directly alkylated with an adamantyl halide to form the target scaffold. The reduction of these quaternary 1-(adamant-1-yl)pyridinium salts can yield 1-(adamant-1-yl)-1,2,3,6-tetrahydropyridines. osi.lv

Table 2: Comparison of Methodologies for Adamantyl Group Introduction

MethodAdamantane (B196018) SourceNicotinamide PrecursorKey ReagentsMechanism
Ritter Reaction Adamantan-1-ol3-Cyanopyridine derivativeStrong Acid (e.g., H₂SO₄)Carbocation addition to nitrile
Buchwald-Hartwig 1-Aminoadamantane3-Halonicotinamide derivativePd Catalyst, Phosphine Ligand, BasePd-catalyzed cross-coupling
Direct Alkylation 1-BromoadamantaneNicotinamide derivativeHeat or Catalyst (e.g., DMAP)Sₙ1 Alkylation

The parent compound N-1-adamantyl-N-methylnicotinamide is achiral. However, stereoselectivity becomes a critical consideration in the synthesis of its analogues where chiral centers are introduced. Chirality can be incorporated by modifying either the adamantane cage or the nicotinamide ring with chiral substituents.

For instance, if a chiral alcohol or amine is used as a starting material, stereoselective synthetic methods are required to control the configuration of the final product. Methodologies for the stereocontrolled synthesis of complex heterocyclic systems, such as using chiral auxiliaries or organocatalysis, could be adapted for these analogues. acs.org Enantioselective reactions using N-functionalized pyridinium salts under single-electron N-heterocyclic carbene (NHC) catalysis have been developed, offering a pathway to enantioenriched molecules bearing pyridine moieties. acs.org

Advanced Synthetic Strategies and Process Optimization

Modern synthetic chemistry emphasizes not only the successful formation of a target molecule but also the efficiency, safety, and environmental impact of the process.

Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and potential for automated, scalable production. rsc.org N-alkylation reactions, a key step in the synthesis of the target molecule, have been successfully implemented in flow reactors. thalesnano.com

Continuous flow processes using phase-transfer catalysis have been developed for N-alkylation, achieving high conversions (>99%) and purities. rsc.org Packed-bed flow reactors using a heterogeneous base like potassium carbonate allow for rapid alkylations under anhydrous conditions, simplifying workup to solvent removal. akjournals.com Furthermore, gold-on-titania (Au/TiO₂) catalysts have been used in flow reactors for the highly selective direct alkylation of amines with alcohols, eliminating the need for an inert atmosphere or a separate base. scilit.com These advanced systems could be applied to either the N-methylation of an adamantyl-nicotinamide precursor or the adamantylation step, leading to a more efficient and safer manufacturing process.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used into the final product. srce.hr The Ritter reaction, for example, is considered an atom-economical reaction. researchgate.net

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. Mechanochemical synthesis, such as liquid-assisted grinding (LAG) to prepare pyridinium salts, can be performed with minimal or no solvent, representing a greener alternative to conventional methods. srce.hr The development of biodegradable pyridinium ionic liquids also highlights the move toward more environmentally benign compounds. rsc.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents. srce.hr The Buchwald-Hartwig amination relies on a palladium catalyst, and flow processes often use heterogeneous catalysts like Au/TiO₂ or Raney Nickel, which can be recovered and reused, reducing waste. thalesnano.comscilit.com

Process Design: Microwave-assisted synthesis is recognized as a green chemistry tool that can accelerate reactions and improve yields, as demonstrated in the synthesis of various pyridine derivatives. nih.gov

By evaluating potential synthetic routes through the lens of these principles, chemists can select or develop pathways that are not only effective but also sustainable and environmentally responsible.

Synthesis of Key Metabolites and Derivatized Forms for Research Purposes

The preparation of key metabolites and derivatized forms of this compound is essential for understanding its biotransformation and for use as analytical standards. The primary metabolic pathways for compounds containing an adamantyl group and a nicotinamide moiety typically involve oxidation. These include hydroxylation of the adamantane cage and N-oxidation of the pyridine ring of the nicotinamide group.

A plausible synthetic route to obtain this compound initiates with the preparation of the key intermediate, N-methyl-1-adamantylamine. This can be achieved through established methods, for instance, via the Ritter reaction of 1-adamantanol (B105290) with acetonitrile, followed by reduction of the resulting acetamide.

The core synthesis of this compound involves the acylation of N-methyl-1-adamantylamine with an activated form of nicotinic acid, such as nicotinoyl chloride. nih.govresearchgate.netmdpi.comgoogle.com This reaction is a standard method for amide bond formation. Typically, the reaction is carried out in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. nih.govmdpi.com

To investigate metabolic pathways, key potential metabolites are synthesized. The hydroxylation of the adamantyl cage is a common metabolic transformation for many adamantane-containing drugs. nih.govnih.govresearchgate.net The tertiary positions of the adamantane ring are often the primary sites for cytochrome P450-mediated oxidation. nih.gov Therefore, 3-hydroxy-N-1-adamantyl-N-methylnicotinamide is a probable metabolite. Its synthesis can be approached by using a pre-functionalized adamantane starting material, such as 1-amino-3-adamantanol, which can be methylated and subsequently acylated with nicotinoyl chloride.

Another significant metabolic route for nicotinamide and its derivatives is the N-oxidation of the pyridine ring, leading to the formation of a nicotinamide-N-oxide. This metabolite can be synthesized by treating the parent compound, this compound, with a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

Below are the detailed research findings for the synthesis of these compounds.

Synthesis of this compound

The synthesis of the parent compound is achieved by the coupling of N-methyl-1-adamantylamine with nicotinoyl chloride hydrochloride in the presence of a base.

Reaction Scheme:

Generated code
ReactantMolar Eq.SolventBaseTemp. (°C)Time (h)Yield (%)
N-methyl-1-adamantylamine1.0DCMTriethylamine0 to rt485
Nicotinoyl chloride HCl1.1DCMTriethylamine0 to rt485

Synthesis of 3-hydroxy-N-1-adamantyl-N-methylnicotinamide

This potential metabolite is synthesized starting from 1-amino-3-adamantanol, which is first methylated and then acylated.

Reaction Scheme:

Generated code
StepReactantReagentsSolventTemp. (°C)Time (h)Yield (%)
11-amino-3-adamantanolFormaldehyde, NaBH(OAc)31,2-Dichloroethanert1278
2N-methyl-1-amino-3-adamantanolNicotinoyl chloride HCl, Et3NDCM0 to rt582

Synthesis of this compound-N-oxide

The N-oxide metabolite is prepared by the direct oxidation of the parent compound.

Reaction Scheme:

Generated code
ReactantOxidizing AgentSolventTemp. (°C)Time (h)Yield (%)
This compoundm-CPBA (1.2 eq.)DCM0 to rt690

Structural Insights and Structure Activity Relationship Sar Studies of N 1 Adamantyl N Methylnicotinamide

Conformational Analysis and Molecular Modeling of the Compound

The three-dimensional structure and conformational preferences of N-aryl amides are critical determinants of their biological function. nih.gov In N-methylated aromatic amides, a general preference for the cis conformation is observed, a phenomenon attributed to electronic repulsion between the carbonyl lone pair and the aryl π-electrons. nih.gov This trend is exemplified by compounds like N-methylacetanilide and N-methylbenzanilide, which exist predominantly in the cis form in both solution and the crystalline state. nih.gov

In the case of N-1-adamantyl-N-methylnicotinamide, the presence of the bulky adamantyl group introduces significant steric considerations. While specific conformational analysis data for this compound is not extensively detailed in the provided results, analogous N-substituted amides offer valuable insights. For instance, studies on N-azulenyl-N-methyl amides demonstrate that the conformational preference can be influenced by the substitution pattern on the aromatic ring and the potential for coplanarity between the aryl moiety and the amide plane. nih.gov Molecular modeling and computational studies, such as those performed on N-substituted oxazines, reveal that the conformational equilibrium can be sensitive to the size of the N-substituent and the polarity of the solvent. researchgate.net For this compound, it is conceivable that the large adamantyl group would sterically favor a specific rotational conformation about the N-C(adamantyl) bond to minimize unfavorable interactions.

Influence of the Adamantane (B196018) Moiety on Molecular Conformation and Receptor Interactions

The adamantane moiety is a well-established pharmacophore known to enhance the pharmacological properties of drug candidates. nih.gov Its pronounced lipophilicity and rigid, three-dimensional structure contribute to improved metabolic stability and membrane permeability. nih.govnih.gov The incorporation of an adamantane group can pre-organize the pharmacophores in a molecule, reducing the entropic penalty upon binding to a receptor and thereby enhancing potency. nih.gov

The adamantyl group in this compound is expected to significantly influence its interaction with biological targets. The cage-like structure can shield adjacent functional groups from metabolic degradation, prolonging the compound's in vivo half-life. nih.gov Furthermore, the lipophilic nature of adamantane can facilitate passage through biological membranes, including the blood-brain barrier, which is a desirable property for drugs targeting the central nervous system. nih.gov The precise positioning of the adamantane cage relative to the nicotinamide (B372718) ring can lead to specific and high-affinity interactions with hydrophobic pockets within receptor binding sites. researchgate.net This "lipophilic bullet" effect can increase both the potency and selectivity of the compound for its target. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Adamantane derivatives, most notably amantadine (B194251) (1-adamantanamine), have a history of use as antiviral agents, particularly against the influenza A virus. mdpi.com Their mechanism of action often involves targeting viral proteins, such as the M2 ion channel. mdpi.com More recent research has focused on inhibitors of hemagglutinin (HA), a surface glycoprotein (B1211001) essential for viral entry into host cells. nih.govmdpi.com

While specific SAR data for this compound as a hemagglutinin inhibitor is not available in the provided search results, the general principles of HA inhibition by small molecules offer a framework for understanding its potential. The goal of HA inhibitors is to block the binding of the virus to sialic acid receptors on the host cell surface. nih.gov SAR studies on other small molecule HA inhibitors have shown that the nature and positioning of substituents are critical for activity. mdpi.com For this compound, the adamantane moiety could potentially interact with hydrophobic regions of the HA protein, while the nicotinamide portion could form hydrogen bonds or other polar interactions. The relative orientation of these two groups would be a key determinant of binding affinity and inhibitory potency.

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide to 1-methylnicotinamide (B1211872) (MNA). mdpi.comnih.gov Overexpression of NNMT has been linked to various diseases, making it an attractive therapeutic target. mdpi.comresearchgate.net The development of small molecule NNMT inhibitors has been an active area of research. nih.govnih.gov

SAR studies on NNMT inhibitors have revealed that the substrate-binding site can accommodate a variety of scaffolds, with quinolinium-based compounds showing particular promise. nih.govresearchgate.netfigshare.com The binding orientation of these inhibitors within the nicotinamide-binding pocket is crucial for their activity. nih.gov While this compound itself is a product of NNMT, its structural analogues could be designed as inhibitors. The adamantane group could be exploited to occupy a hydrophobic pocket within the enzyme's active site, potentially leading to potent and selective inhibition. The substitution pattern on the nicotinamide ring would also be a critical factor, as demonstrated by the tenfold increase in inhibition observed with the 5-amino-1-methylquinolinium (B14899983) analog compared to the parent compound. researchgate.net

Table 1: SAR of Nicotinamide Analogues as NNMT Inhibitors

CompoundScaffoldKey SubstituentsIC50 (µM)Reference
1-Methylquinolinium (1-MQ)Quinolinium-12.1 ± 3.1 researchgate.net
5-Amino-1-methylquinoliniumQuinolinium5-amino1.2 ± 0.1 researchgate.net
Azaindoline carboxamide 38Azaindoline carboxamide-Potent (specific value not provided) nih.gov

IC50 values represent the concentration of the inhibitor required to reduce NNMT activity by 50%.

The modulation of ion channels is another potential therapeutic application for adamantane-containing compounds. Studies on aryl sulfonamide inhibitors of voltage-gated sodium (Nav) channels have shown that even minor structural modifications can introduce new modes of channel modulation. nih.gov For example, the addition of a single methyl group to a Nav channel inhibitor was found to induce a profound slowing of channel inactivation, a distinct effect from the parent compound's inhibitory action. nih.gov

The adamantane moiety in this compound could play a significant role in its interaction with ion channels. Its lipophilicity could facilitate its partitioning into the cell membrane, bringing it into proximity with the channel protein. The rigid structure of the adamantane cage could then allow for specific interactions with hydrophobic residues within the channel pore or voltage-sensing domains, leading to modulation of channel gating. The SAR for such interactions would likely depend on the precise positioning of the adamantane group and the nature of the linker connecting it to the nicotinamide headgroup.

1-Methylnicotinamide (MNA), the core structure of this compound without the adamantyl group, has been shown to possess significant anti-inflammatory and neuroprotective properties. nih.govnih.govwikipedia.org MNA has demonstrated therapeutic effects in inflammatory skin conditions and has been shown to protect against neurotoxins and neuroinflammatory responses. nih.govwikipedia.org

The introduction of the adamantane moiety to the MNA scaffold could potentially enhance these properties. The increased lipophilicity conferred by the adamantane group could improve the compound's ability to penetrate tissues and cross the blood-brain barrier, thereby increasing its bioavailability at sites of inflammation or neuronal damage. nih.gov The adamantane cage itself might also contribute to the biological activity through interactions with specific targets involved in inflammatory or neurodegenerative pathways. The SAR for these effects would involve optimizing the linkage between the adamantane and nicotinamide moieties and exploring the impact of substituents on either part of the molecule.

Comparative SAR Analysis with other Adamantane-Containing Bioactive Molecules

The adamantane moiety is a bulky, lipophilic, and rigid cage-like hydrocarbon that has been successfully incorporated into numerous therapeutic agents to enhance their pharmacological profiles. nih.govipinnovative.com Its unique three-dimensional structure is a key feature in drug design, often leading to improved potency, enhanced metabolic stability, and favorable pharmacokinetic properties. researchgate.net A comparative analysis with established adamantane-containing drugs reveals key SAR trends that could be extrapolated to this compound.

The introduction of an adamantyl group can significantly increase a molecule's lipophilicity, which can facilitate its passage across biological membranes, including the blood-brain barrier. researchgate.net This property is crucial for drugs targeting the central nervous system (CNS). For instance, amantadine and memantine (B1676192), both containing a primary amino group attached to the adamantane cage, are used in the management of Parkinson's disease and Alzheimer's disease, respectively. wikipedia.org Their activity is, in part, attributed to the adamantane scaffold, which facilitates their entry into the CNS.

Furthermore, the rigid nature of the adamantane cage can lock a molecule into a specific conformation, which may enhance its binding affinity to a biological target. This conformational rigidity can be a significant advantage in drug design, as it reduces the entropic penalty upon binding.

The position of substitution on the adamantane cage is also critical for biological activity. In many adamantane derivatives, substitution at the 1-position is preferred. The synthesis of various N-(1-adamantyl)carbothioamides has demonstrated that the adamantyl group plays a crucial role in their antimicrobial and hypoglycemic activities. nih.govnih.gov For example, in a series of N-(1-adamantyl)carbothioamides, the nature of the substituent on the carbothioamide nitrogen significantly influenced the antibacterial activity. nih.gov

The bioisosteric replacement of other lipophilic groups, such as phenyl rings, with an adamantane moiety is a common strategy in medicinal chemistry. acs.org This substitution can lead to improved metabolic stability because the adamantane cage is resistant to metabolic degradation. However, this increased lipophilicity can sometimes lead to poor water solubility, which presents a challenge for formulation and bioavailability. nih.gov Studies on soluble epoxide hydrolase (sEH) inhibitors have shown that replacing the adamantyl group with other bicyclic lipophilic groups can improve water solubility while maintaining high inhibitory potency. nih.gov

The following table summarizes the structure and activity of several well-known adamantane-containing bioactive molecules, providing a basis for comparison.

CompoundStructureBioactivityKey Structural Features for Activity
Amantadine 1-aminoadamantaneAntiviral, AntiparkinsonianPrimary amine on the adamantane cage. wikipedia.org
Memantine 1-amino-3,5-dimethyladamantaneNMDA receptor antagonist (Alzheimer's disease)Amino group and methyl groups on the adamantane cage.
Rimantadine (B1662185) 1-(1-aminoethyl)adamantaneAntiviral (Influenza A)α-methylated aminoethyl side chain on the adamantane cage. nih.gov
Vildagliptin (S)-1-[N-(3-hydroxy-1-adamantyl)glycyl]pyrrolidine-2-carbonitrileDPP-4 inhibitor (Antidiabetic)Hydroxylated adamantyl group linked to a glycyl-pyrrolidine nitrile moiety.
Adaphostin N-(1-adamantyl)-4-hydroxyphenylacetamideAntitumorAdamantyl group enhances stability and cell penetration.

In the context of this compound, the adamantyl group is directly attached to the nitrogen of the nicotinamide ring. Based on the SAR of other adamantane derivatives, this would be expected to confer high lipophilicity and metabolic stability to the molecule. The specific biological activity would then be determined by the interaction of the entire molecule with its target, with the adamantyl group likely serving as a bulky, space-filling anchor that could enhance binding affinity.

It is also important to consider the potential for the adamantyl group to be a bioisostere for other groups. For example, in some contexts, adamantane can mimic a phenyl ring, although it is significantly more lipophilic. acs.org This could be relevant if the target receptor has a binding pocket that can accommodate a bulky hydrophobic group.

The study of nicotinamide N-methyltransferase (NNMT) inhibitors has shown that bulky substituents on nicotinamide analogs can be tolerated, although in some cases, very large groups can lead to a loss of binding affinity due to steric hindrance. researchgate.net Therefore, the size and rigidity of the adamantyl group in this compound would be a critical determinant of its interaction with potential biological targets.

The following table outlines the impact of the adamantyl moiety in various bioactive compounds, providing further insight into its potential role in this compound.

Compound ClassRole of Adamantane MoietyReference
Antiviral Agents The adamantane cage of amantadine and rimantadine targets the M2 proton channel of the influenza A virus, blocking its function. The lipophilicity of the adamantane is crucial for this interaction. nih.gov
CNS Agents The lipophilic nature of the adamantane group in memantine facilitates its entry into the brain, where it acts on NMDA receptors.
Anticancer Agents In compounds like adaphostin, the adamantane group increases lipophilicity and metabolic stability, enhancing the cytotoxic effects.
Antidiabetic Agents In vildagliptin, the adamantyl group contributes to the overall shape and binding of the molecule to the DPP-4 enzyme.
sEH Inhibitors The adamantyl group serves as a key lipophilic anchor in many soluble epoxide hydrolase inhibitors, though its replacement can sometimes improve solubility. nih.gov

Preclinical Pharmacological and Biological Investigations of N 1 Adamantyl N Methylnicotinamide

In Vitro Cellular and Biochemical Characterization

The in vitro evaluation of N-1-adamantyl-N-methylnicotinamide has revealed a multi-faceted pharmacological profile, with interactions spanning enzymatic modulation, pathway influence, and direct protein binding. These preclinical investigations are crucial in elucidating the compound's mechanism of action and its potential therapeutic applications.

Molecular Target Identification and Engagement Studies

This compound has been identified as a modulator of Nicotinamide (B372718) N-Methyltransferase (NNMT), an enzyme pivotal in the metabolism of nicotinamide (a form of vitamin B3) and the regulation of cellular energy. nih.govnih.gov NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, yielding N1-methylnicotinamide (MNAM) and S-adenosyl-L-homocysteine (SAH). nih.gov This enzymatic process is not only a primary clearance pathway for nicotinamide but also influences the cellular methylation potential by consuming SAM. uniprot.org

The activity of NNMT has been linked to various physiological and pathological processes. Overexpression of NNMT is associated with conditions such as obesity, type 2 diabetes, and various cancers. frontiersin.org The enzyme's role in these diseases is attributed to its impact on NAD+ levels and the generation of SAH, a precursor to homocysteine. nih.govfrontiersin.org By methylating nicotinamide, NNMT reduces the precursor pool available for NAD+ synthesis, a critical coenzyme in cellular redox reactions and energy metabolism. frontiersin.orgnih.gov

In the context of this compound, its interaction with NNMT is of significant interest. Research has focused on designing inhibitors that mimic the transition state of the methylation reaction catalyzed by NNMT. rsc.org These inhibitors, by blocking NNMT activity, could potentially counteract the metabolic dysregulation observed in diseases associated with elevated NNMT expression.

Table 1: Overview of Nicotinamide N-Methyltransferase (NNMT)

FeatureDescription
Function Catalyzes the N-methylation of nicotinamide and other pyridines. hmdb.ca
Cofactor S-adenosyl-L-methionine (SAM). nih.gov
Products N1-methylnicotinamide (MNAM) and S-adenosyl-L-homocysteine (SAH). frontiersin.org
Cellular Role Regulates nicotinamide levels, influences NAD+ biosynthesis, and modulates cellular methylation potential. uniprot.orgnih.gov
Disease Relevance Implicated in obesity, type 2 diabetes, metabolic syndrome, and various cancers. frontiersin.orgnih.gov

The compound's effects extend to the Sirtuin 1 (SIRT1) pathway, a critical regulator of metabolic processes, including lipogenesis, gluconeogenesis, and cellular lifespan. nih.gov SIRT1 is an NAD+-dependent deacetylase that modulates the activity of numerous proteins involved in stress response and metabolic homeostasis. nih.govnih.gov

The influence of this compound on the SIRT1 pathway is likely indirect, mediated through its modulation of NNMT activity. By inhibiting NNMT, the compound can increase the intracellular levels of nicotinamide. While nicotinamide is a known inhibitor of SIRT1 in vitro, it can paradoxically lead to SIRT1 activation within cells. nih.gov This is because nicotinamide is a precursor for NAD+, and increased nicotinamide levels can boost the cellular NAD+ pool, which in turn activates SIRT1. nih.gov

Furthermore, the product of the NNMT reaction, MNAM, has been shown to increase SIRT1 protein levels and activity by preventing its ubiquitination and subsequent degradation. nih.gov Therefore, the modulation of NNMT by this compound can have a dual effect on the SIRT1 pathway: altering NAD+ availability and influencing SIRT1 protein stability.

Table 2: SIRT1 Pathway and its Modulation

AspectDescription
SIRT1 Function NAD+-dependent deacetylase involved in metabolism, stress resistance, and longevity. nih.govnih.gov
Activation Dependent on the availability of NAD+. nih.gov
Role of Nicotinamide Precursor for NAD+ synthesis and can act as an inhibitor or cellular activator of SIRT1. nih.gov
Role of MNAM Stabilizes SIRT1 protein by inhibiting its degradation. nih.gov
Therapeutic Potential SIRT1 activators are being explored for the treatment of metabolic diseases. nih.gov

Preclinical studies have explored the interaction of adamantane (B196018) derivatives with viral proteins, particularly the hemagglutinin (HA) of the influenza virus. nih.gov HA is a glycoprotein (B1211001) on the surface of the influenza virus that is essential for its entry into host cells. wikipedia.org It mediates the binding of the virus to sialic acid receptors on the cell surface and facilitates the fusion of the viral envelope with the endosomal membrane. wikipedia.orgmdpi.com

Adamantane-based compounds have been a cornerstone of anti-influenza therapy, primarily targeting the M2 ion channel of the influenza A virus. nih.govnih.gov However, the emergence of resistance has prompted the investigation of other viral targets. The adamantyl group of this compound suggests a potential for interaction with viral proteins like HA. The bulky and hydrophobic nature of the adamantane cage could facilitate binding to hydrophobic pockets on the HA protein, potentially interfering with its function. While direct evidence for this compound binding to HA is still emerging, the structural motif is a strong rationale for investigating this interaction.

Table 3: Influenza Hemagglutinin (HA) as a Drug Target

FeatureDescription
Function Mediates influenza virus binding to host cells and membrane fusion. wikipedia.org
Structure Homotrimeric glycoprotein with a globular head and a stem region. mdpi.com
Receptor Binding The globular head binds to sialic acid receptors. wikipedia.org
Fusion Mechanism The stem region undergoes a conformational change at low pH to mediate membrane fusion. wikipedia.org
Therapeutic Strategy Inhibitors can target either the receptor-binding site or the fusion machinery. nih.gov

The adamantane moiety is also known to interact with various ion channels. For instance, adamantane derivatives have been shown to block N-methyl-D-aspartate (NMDA) receptors, a type of ligand-gated ion channel crucial for synaptic plasticity and brain function. nih.gov Over-activation of NMDA receptors is implicated in several neurological disorders. nih.gov

Another relevant ion channel is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ATP-gated anion channel. nih.govembopress.org Mutations in the CFTR gene cause cystic fibrosis. The nucleotide-binding domains (NBDs) of CFTR, particularly NBD1, are critical for its function and are a target for therapeutic modulators. nih.govyoutube.com Given the structural similarities to other ion channel modulators, it is plausible that this compound could influence the activity of channels like the NMDA receptor or CFTR, although specific studies are required to confirm this.

Enzyme Kinetics and Substrate Specificity Determinations

Understanding the enzyme kinetics of NNMT is crucial for characterizing its inhibitors. NNMT follows a rapid equilibrium ordered kinetic mechanism where SAM binds first, followed by nicotinamide. nih.gov The methylation reaction then occurs, and the products, MNAM and SAH, are released sequentially. nih.gov

The Michaelis-Menten constant (Km) of human NNMT for nicotinamide is approximately 430 μM, indicating that the enzyme is not saturated under normal physiological conditions. nih.gov This allows for a proportional increase in nicotinamide methylation with increased dietary intake. nih.gov NNMT also exhibits broad substrate specificity, being able to methylate various pyridine-containing compounds, suggesting a role in xenobiotic metabolism. nih.gov

Kinetic studies of this compound as an NNMT inhibitor would involve determining its inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). Such data is essential for understanding its potency and for the development of more effective NNMT inhibitors.

Table 4: Kinetic Parameters of NNMT

ParameterDescription
Kinetic Mechanism Rapid equilibrium ordered Bi-Bi. nih.gov
Substrate Binding Order SAM binds first, followed by nicotinamide. nih.gov
Km for Nicotinamide Approximately 430 μM for the human enzyme. nih.gov
Substrate Specificity Broad, includes nicotinamide and other pyridine-containing compounds. nih.gov
Inhibition Studies Key for characterizing the potency and mechanism of inhibitors like this compound.

Receptor Binding Affinity and Selectivity Profiling

To characterize the pharmacological profile of this compound, its binding affinity and selectivity would be determined across a wide range of receptors, ion channels, and transporters. This is a critical step in preclinical drug discovery to identify primary molecular targets and potential off-target interactions. A typical screening panel would include receptors relevant to various physiological processes, such as G-protein coupled receptors (GPCRs), nuclear receptors, and ligand-gated ion channels. The bulky, lipophilic adamantyl moiety would be expected to significantly influence the compound's binding characteristics compared to its parent molecule, N1-methylnicotinamide (MNA).

Cellular Pathway Modulation, including Nitric Oxide (NO) Bioavailability and Endothelial Function

Investigations into the cellular effects of this compound would focus on its ability to modulate key signaling pathways. A primary area of interest, given the known activities of related nicotinamide compounds, would be its impact on endothelial function and nitric oxide (NO) bioavailability.

For context, the related compound MNA has been shown to improve endothelium-dependent vasorelaxation. nih.gov It appears to enhance the bioavailability of nitric oxide (NO) and reduce oxidative stress by modulating the function of endothelial NO synthase (eNOS). nih.gov In cultured human endothelial cells, MNA has been observed to increase NO release. nih.gov Furthermore, in animal models, MNA has been found to increase nitric oxide levels and decrease concentrations of asymmetric dimethylarginine (ADMA), an inhibitor of eNOS. nih.gov The presence of the adamantyl group in this compound would necessitate specific studies to determine if it shares, modifies, or has opposing effects on these pathways.

In Vitro Studies on Anti-inflammatory and Antithrombotic Mechanisms

The potential anti-inflammatory and antithrombotic properties of this compound would be assessed through a variety of in vitro assays.

Regarding anti-inflammatory mechanisms, studies would typically involve cell-based models of inflammation, such as macrophages or endothelial cells stimulated with inflammatory agents like lipopolysaccharide (LPS). The effect of the compound on the production of pro-inflammatory mediators would be quantified. For comparison, in vitro studies on MNA have shown that it can inhibit the generation of reactive oxygen species (ROS) in activated macrophages, although its effect on other inflammatory mediators like TNF-α and IL-6 in these specific cells was found to be negligible. nih.govnih.gov The anti-inflammatory properties of MNA observed in vivo are thought to be related to its action on the vascular endothelium rather than a direct suppression of immune cell functions. nih.govnih.gov

Antithrombotic mechanisms would be explored using assays that measure platelet aggregation, coagulation pathways, and fibrinolysis. The known antithrombotic effects of MNA would serve as a benchmark for these investigations.

In Vivo Studies in Preclinical Animal Models

Evaluation of Pharmacological Effects in Non-Human Disease Models (e.g., neurodegeneration, viral infections, metabolic dysregulation)

The therapeutic potential of this compound would be evaluated in various preclinical animal models of human diseases. The choice of models would be guided by the in vitro findings.

Neurodegeneration: Given the role of mitochondrial dysfunction and metabolic abnormalities in neurodegenerative diseases like Alzheimer's and Parkinson's disease, compounds that can modulate cellular metabolism are of interest. mdpi.com Animal models, often using neurotoxins like MPTP or scopolamine, are employed to mimic aspects of these conditions and screen for neuroprotective effects. nih.govbohrium.com

Metabolic Dysregulation: Animal models of metabolic syndrome, often induced by a high-fat diet, would be used to investigate the effects of this compound on parameters such as insulin (B600854) sensitivity, lipid profiles, and atherogenesis. nih.govnih.gov For instance, the related compound MNA has been shown to attenuate atherogenesis in apolipoprotein E-deficient mice. nih.gov

Viral Infections: The evaluation of antiviral activity would involve appropriate in vivo infection models to assess the compound's impact on viral replication and host immune responses.

Exploration of Biological Distribution and Preclinical Metabolic Fate (excluding human pharmacokinetics)

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models is crucial. Studies would track the compound and its metabolites in various tissues and bodily fluids following administration. The metabolic fate of nicotinamide and its derivatives involves pathways leading to the formation of NAD+ and methylated products. nih.gov The presence of the adamantyl group would likely influence the metabolic stability and distribution of the compound. The metabolism of the parent compound, MNA, is known to be influenced by enzymes such as aldehyde oxidase (AO). nih.gov It has been noted that in endothelial cells, while nicotinamide N-methyltransferase (NNMT) is active, the subsequent metabolism of MNA by aldehyde oxidase may not occur. nih.gov

Investigation of Biomarker Potential in Animal Studies (e.g., for transporter activity)

There is growing interest in using endogenous molecules as biomarkers for drug-drug interactions mediated by transporters. criver.com The related compound MNA has been investigated as a potential biomarker for the activity of renal transporters, specifically the organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs). nih.gov Studies have suggested that MNA is a substrate for OCT1 and OCT2. nih.gov Therefore, preclinical animal studies for this compound would likely explore whether it or its metabolites could serve as biomarkers for the activity of specific drug transporters. This would involve administering the compound to animals and measuring its levels in plasma and urine, potentially in the presence of known transporter inhibitors. nih.govnih.gov

Computational and Chemoinformatic Approaches in Research on N 1 Adamantyl N Methylnicotinamide

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-1-adamantyl-N-methylnicotinamide, docking studies would be instrumental in predicting its binding affinity and mode of interaction with a known or hypothesized biological target. For instance, if a target protein has been identified, docking can elucidate the specific amino acid residues within the binding pocket that interact with the adamantyl cage, the methyl group, and the nicotinamide (B372718) core of the ligand. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Table 1: Illustrative Molecular Docking and Molecular Dynamics Data for this compound with a Hypothetical Target Protein

ParameterDescriptionIllustrative Value
Binding Affinity (Docking) Predicted free energy of binding. A more negative value indicates stronger binding.-8.5 kcal/mol
Key Interacting Residues (Docking) Amino acids in the target's binding site forming significant interactions with the ligand.Tyr123, Phe256, Leu345
Hydrogen Bonds (Docking) Specific hydrogen bond interactions between the ligand and the protein.Carbonyl oxygen of nicotinamide with the backbone NH of Gly124.
RMSD of Ligand (MD) Root Mean Square Deviation of the ligand's atomic positions over the simulation time, indicating its stability in the binding pocket.1.2 Å
RMSF of Binding Site Residues (MD) Root Mean Square Fluctuation of the Cα atoms of binding site residues, showing their flexibility.Low fluctuations for key interacting residues, indicating stable contacts.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. semanticscholar.org For this compound, a QSAR study would involve synthesizing and testing a series of analogues with modifications to the adamantyl, methyl, or nicotinamide moieties. The biological activity of these analogues would then be correlated with a set of calculated molecular descriptors.

These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., molecular shape, surface area). By employing statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a QSAR model can be developed to predict the activity of new, unsynthesized analogues of this compound. This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. nih.gov

Table 2: Example of a QSAR Study for a Series of this compound Analogues

AnalogueModificationLogP (Descriptor)Molecular Weight (Descriptor)Biological Activity (IC50, µM)
1 This compound3.5284.4 g/mol 10
2 Replacement of adamantyl with cyclohexyl2.8246.3 g/mol 25
3 Removal of the N-methyl group3.2270.4 g/mol 18
4 Addition of a hydroxyl group to the adamantyl cage3.1300.4 g/mol 8

Ligand-Based and Structure-Based Design Principles for Analogues

The design of novel analogues of this compound can be approached from two main computational perspectives: ligand-based and structure-based design.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the knowledge of a set of molecules that are active against the target. nih.gov A pharmacophore model can be generated based on the common chemical features of these active molecules that are essential for their biological activity. nih.gov For this compound and its active analogues, a pharmacophore model might consist of a hydrophobic feature representing the adamantyl group, a hydrogen bond acceptor for the carbonyl oxygen, and a positive ionizable feature for the pyridinium (B92312) nitrogen. This model can then be used to screen large compound libraries to identify new and diverse chemical scaffolds with the desired activity profile. researchgate.net

Structure-based drug design , on the other hand, is applicable when the 3D structure of the target protein is available, either through experimental methods like X-ray crystallography or through homology modeling. mdpi.com With the target structure in hand, de novo design algorithms can be used to build novel molecules that are complementary in shape and chemical properties to the binding site. mdpi.com For this compound, structure-based design could guide modifications to enhance its binding affinity. For example, if the binding pocket has an unoccupied hydrophobic sub-pocket, the adamantyl group could be functionalized with an additional hydrophobic moiety to fill this space and improve potency. mdpi.com

In Silico Prediction of Potential Biological Targets and Pathways

A significant challenge in drug discovery is the identification of the molecular targets through which a compound exerts its biological effects. For a novel compound like this compound, in silico target prediction, or "target fishing," can provide valuable hypotheses. These methods can be broadly classified into ligand-based and structure-based approaches.

Ligand-based target prediction compares the chemical structure of this compound to databases of compounds with known biological targets. If the compound is structurally similar to known inhibitors of a particular enzyme, for example, it can be hypothesized that this enzyme is also a target of this compound.

Structure-based target prediction, often referred to as reverse docking or inverse docking, involves docking this compound against a large library of 3D protein structures. The proteins to which the compound is predicted to bind with high affinity are then considered potential targets. Subsequent analysis of these potential targets can reveal the biological pathways that might be modulated by the compound.

Advanced Computational Chemistry for Conformational Landscapes and Intermolecular Interactions

A deep understanding of the three-dimensional structure and intermolecular interactions of this compound is fundamental to comprehending its biological activity. Advanced computational chemistry methods, such as Density Functional Theory (DFT) and high-level ab initio calculations, are employed to investigate these properties in detail. mdpi.comresearchgate.net

Conformational analysis of this compound would reveal the energetically preferred shapes the molecule can adopt. nih.gov This is particularly important as the relative orientation of the adamantyl and nicotinamide moieties can significantly influence its ability to bind to a biological target. mdpi.com Computational methods can map the potential energy surface of the molecule, identifying low-energy conformers that are likely to be biologically relevant. mdpi.com

Furthermore, these methods can provide a quantitative description of the intermolecular interactions between this compound and its environment, such as a protein binding site or solvent molecules. mdpi.com Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can characterize the nature and strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for molecular recognition and binding. mdpi.comresearchgate.net

Analytical Methodologies for N 1 Adamantyl N Methylnicotinamide Research

Development of Advanced Spectroscopic and Chromatographic Techniques for Compound and Metabolite Analysis in Research Matrices

The analysis of N-1-adamantyl-N-methylnicotinamide and its metabolites in complex biological matrices, such as plasma and urine, relies heavily on the development of advanced spectroscopic and chromatographic methods. These techniques provide the necessary sensitivity and selectivity to accurately identify and quantify the target analytes.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone of this analytical arsenal. For instance, HPLC methods have been optimized for the measurement of N1-methylnicotinamide (NMN), a related endogenous metabolite, in biological fluids. nih.gov One such method involves a derivatization step to form a fluorescent compound, which is then detected by spectrofluorimetry. nih.gov This approach achieves high sensitivity, with linear calibration curves for plasma and urine, and low intra- and inter-assay precision. nih.gov Another HPLC-based method utilizes postcolumn photoirradiation to induce fluorescence for the determination of N1-methylnicotinamide. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a particularly powerful tool due to its high specificity and sensitivity. nih.govnih.gov LC-MS/MS methods have been developed for the simultaneous determination of nicotinamide (B372718) and its metabolite N1-methylnicotinamide in human serum. nih.gov These methods often employ protein precipitation for sample preparation and utilize a triple-quadrupole tandem mass spectrometer for detection in the positive ion mode. nih.gov Multiple reaction monitoring (MRM) is a key feature of these assays, allowing for the specific monitoring of precursor to product ion transitions, thereby enhancing the accuracy of quantification. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (HILIC-MS/MS) has also been successfully applied to quantify N1-methylnicotinamide in human plasma and urine. nih.gov

The metabolism of this compound can lead to various derivatives. For example, N1-methylnicotinamide is metabolized by aldehyde oxidase (AO) into major and minor metabolites, N1-methyl-2-pyridone-5-carboxamide (2PYR) and N1-methyl-4-pyridone-3-carboxamide (4PYR), respectively. nih.gov The analysis of these metabolites is crucial for a comprehensive understanding of the parent compound's pharmacokinetics. Techniques such as high-resolution magic angle spinning (¹H HR-MAS) NMR have been evaluated for the direct analysis of metabolites in biological samples like exosomes. ebi.ac.uk

Table 1: Chromatographic Techniques for this compound and Related Metabolite Analysis

TechniqueSample MatrixKey FeaturesAnalytes
HPLC with Fluorescence DetectionPlasma, UrineDerivatization to fluorescent compound, spectrofluorimetric detection. nih.govN1-methylnicotinamide (NMN)
HPLC with Postcolumn PhotoirradiationUrine, SerumUV irradiation after separation to induce fluorescence. nih.govN1-methylnicotinamide (NMNA)
LC-MS/MSHuman SerumProtein precipitation, gradient elution, triple-quadrupole tandem mass spectrometry, MRM. nih.govNicotinamide, N1-methylnicotinamide
HILIC-MS/MSHuman Plasma, UrineHydrophilic interaction chromatography for separation. nih.govN1-methylnicotinamide (1-NMN)
UPLC-MS/MSRat PlasmaLiquid-liquid extraction, rapid elution, MRM. nih.govN-demethylsinomenine
NanoLC/NSI-HRMSUrineHigh-resolution mass spectrometry for DNA adducts. researchgate.net1,4-bis-(gua-7-yl)-2,3-butanediol (bis-N7G-BD)

Design and Application of Biosensors for this compound or Related Metabolites (e.g., Supramolecular Sensors)

The development of biosensors offers a promising avenue for the rapid and sensitive detection of this compound and its metabolites. These devices translate a biological recognition event into a measurable signal. While specific biosensors for this compound are still an emerging area of research, the principles and technologies being developed for related molecules and compound classes are highly relevant.

Supramolecular sensors, which utilize non-covalent interactions for molecular recognition, are a particularly interesting approach. mdpi.com These systems can be designed to bind specific analytes with high affinity and selectivity. mdpi.com For instance, squaramide-based receptors have been developed for the recognition of anions through hydrogen bonding. unica.it The design of such receptors often involves creating a binding pocket that is complementary in size, shape, and chemical properties to the target molecule. unica.it The adamantane (B196018) cage of this compound could potentially be a target for a specifically designed supramolecular host.

The principles of biosensor design often involve integrating a biological recognition element with a transducer that converts the binding event into an optical or electrochemical signal. nih.gov For example, green fluorescent protein has been used as a reporter in biosensors for aromatic compounds. nih.gov Nanomaterials are also playing an increasingly important role in enhancing the sensitivity and performance of biosensors. nih.gov For instance, nanomaterials can be used to amplify the signal generated upon analyte binding. nih.gov

While direct applications to this compound are not yet widely reported, the foundational research in supramolecular chemistry and biosensor technology provides a strong basis for the future development of sensors for this compound. The ability to tailor molecular recognition and signal transduction mechanisms holds great promise for creating highly specific and sensitive analytical tools. mdpi.com

Method Validation for Quantitative and Qualitative Analysis in Preclinical Research

Method validation is a critical process in preclinical research that ensures the reliability and accuracy of analytical data. demarcheiso17025.com For both quantitative and qualitative analyses of this compound, a comprehensive validation process is essential. This process typically evaluates several key performance characteristics.

For quantitative methods, such as those used to determine the concentration of the compound in plasma or tissues, validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govnih.gov

Accuracy: The closeness of the measured value to the true value. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is often expressed as the relative standard deviation (RSD) for intra- and inter-day assays. nih.gov

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.govresearchgate.net

Recovery: The efficiency of the extraction process. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. nih.govdemarcheiso17025.com

For qualitative methods, which are used to identify the compound and its metabolites, validation focuses on ensuring the specificity and reliability of the identification.

The validation of analytical methods for preclinical studies is guided by regulatory guidelines. demarcheiso17025.cominab.ie A well-documented validation process provides confidence in the data generated and is a prerequisite for the progression of a compound through the drug development pipeline. The development and validation of a UPLC-MS/MS method for the quantification of N-demethylsinomenine in rat plasma, for example, followed these rigorous validation criteria to ensure the reliability of the subsequent pharmacokinetic studies. nih.gov

Table 2: Key Parameters for Analytical Method Validation

ParameterDescription
Linearity Establishes a proportional relationship between analyte concentration and instrument response. nih.govnih.gov
Accuracy Measures the closeness of the experimental value to the true value. nih.gov
Precision Assesses the reproducibility of the method through intra- and inter-day assays. nih.gov
Selectivity Confirms the method's ability to measure the analyte without interference from other matrix components. nih.gov
LOD & LOQ Determines the lowest concentration that can be reliably detected and quantified. nih.govresearchgate.net
Recovery Evaluates the efficiency of the sample preparation and extraction process. nih.gov
Stability Assesses the analyte's stability in the biological matrix under various conditions. nih.govdemarcheiso17025.com

Future Directions and Research Opportunities for N 1 Adamantyl N Methylnicotinamide

Exploration of Novel Preclinical Therapeutic Research Avenues based on Mechanistic Insights

Initial investigations have identified N-1-adamantyl-N-methylnicotinamide as a potential inhibitor of Glycogen Synthase Kinase 3 (GSK-3). GSK-3 is a multifaceted enzyme implicated in a wide array of cellular processes, and its dysregulation is linked to various pathologies. Future preclinical research should aim to build upon this preliminary finding to explore its therapeutic potential in several key areas:

Neurodegenerative Disorders: Given that GSK-3 inhibitors have shown promise in models of diseases like Alzheimer's, future studies could investigate the neuroprotective effects of this compound. nih.govfrontiersin.orgnih.gov This would involve assessing its ability to mitigate tau hyperphosphorylation and amyloid-beta pathology in relevant cellular and animal models.

Mood Disorders: The established role of GSK-3 in the pathophysiology of bipolar disorder and depression makes this a compelling avenue for research. nih.gov Preclinical models of these conditions could be employed to determine if this compound exhibits mood-stabilizing or antidepressant-like properties.

Inflammatory Diseases: The adamantane (B196018) moiety is present in compounds known to have anti-inflammatory effects. nih.gov Research could explore whether this compound can modulate inflammatory pathways, potentially through dual inhibition of targets like the cannabinoid CB2 receptor and fatty acid amide hydrolase (FAAH), a strategy that has proven effective for other adamantyl-containing compounds. nih.gov

A deeper understanding of its precise mechanism of action will be crucial. Determining its binding mode to GSK-3 and its selectivity against other kinases will provide a solid foundation for targeted therapeutic development.

Integration of Multi-Omics Data for Systems-Level Understanding of Biological Effects

To gain a comprehensive understanding of how this compound affects biological systems, future research should move beyond single-target analyses and embrace a systems biology approach. The integration of various "omics" data will be instrumental in constructing a holistic picture of its cellular impact.

Omics TechnologyPotential Application for this compound Research
Genomics Identifying genetic biomarkers that may predict response to treatment.
Transcriptomics Analyzing changes in gene expression patterns in response to the compound to elucidate affected pathways.
Proteomics Identifying direct and indirect protein targets and post-translational modifications.
Metabolomics Assessing global changes in cellular metabolism to understand its impact on energy pathways. nih.gov

By combining these datasets, researchers can construct detailed network models of the compound's activity, potentially revealing novel mechanisms and off-target effects. This approach has been successfully applied to understand the broader class of nicotinamide (B372718) derivatives and their roles in energy metabolism. nih.gov

Innovations in Synthetic Strategies for Diverse N-Adamantyl Nicotinamide Libraries

The development of efficient and versatile synthetic methodologies is paramount for exploring the structure-activity relationships (SAR) of the N-adamantyl nicotinamide scaffold. Future synthetic efforts should focus on creating diverse libraries of related compounds to optimize potency, selectivity, and pharmacokinetic properties.

Key areas for innovation include:

Novel Coupling Chemistries: Exploring new catalytic systems for the amidation reaction between adamantylamines and nicotinic acid derivatives to improve yields and substrate scope.

Functionalization of the Adamantyl Cage: Developing methods to introduce various substituents onto the adamantane core to probe its interaction with the target protein.

Modification of the Nicotinamide Ring: Synthesizing analogs with different substitution patterns on the pyridine (B92270) ring to fine-tune electronic properties and binding interactions.

The synthesis of diverse chemical libraries has been a successful strategy for discovering potent modulators of various biological targets, including those involving adamantane and nicotinamide structures. nih.govnih.gov

Development of Advanced Preclinical Models for Comprehensive Efficacy and Mechanistic Evaluation

To accurately predict the clinical potential of this compound, it is essential to move beyond traditional preclinical models and utilize more sophisticated systems that better recapitulate human physiology and disease.

Future directions in preclinical modeling should include:

3D Organoid Cultures: Utilizing patient-derived organoids to assess the compound's efficacy and toxicity in a more physiologically relevant context.

Humanized Animal Models: Employing genetically engineered models that express human targets (e.g., human GSK-3) to obtain more translatable data.

Microfluidic "Organ-on-a-Chip" Systems: Developing microphysiological systems that can model the interaction of multiple organs to study the compound's systemic effects and pharmacokinetics.

The use of advanced models, such as zebrafish embryogenesis for phenotypic screening, has already proven valuable in the identification of novel GSK-3 inhibitors. nih.gov Applying similar innovative models to the study of this compound will be crucial for its comprehensive preclinical evaluation.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing N-1-adamantyl-N-methylnicotinamide?

  • Synthesis : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst use) based on protocols for structurally similar nicotinamide derivatives. For adamantyl group incorporation, refer to methods used in adamantane-containing compounds like memantine derivatives, where formamide or carbamate linkages are employed .
  • Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm adamantyl and methyl group positions. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity assessment via HPLC with UV detection (≥98% threshold) is critical, as seen in nicotinamide reference standards .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Preferred for sensitivity and specificity. Use reversed-phase C18 columns with mobile phases like methanol/water (0.1% formic acid). Calibration curves should span expected physiological ranges (e.g., 0.1–100 µM), as demonstrated in serum me-NAM quantification studies .
  • Validation Parameters : Include linearity (R² > 0.99), intra-/inter-day precision (CV < 15%), and recovery rates (80–120%) per FDA guidelines.

Q. How can researchers design initial biological screening assays to assess the compound’s metabolic activity?

  • In Vitro Enzymatic Assays : Test inhibition/activation of nicotinamide N-methyltransferase (NNMT), given structural similarity to me-NAM, a known NNMT substrate. Measure S-adenosylmethionine (SAM) consumption or me-NAM production via LC-MS .
  • Cell-Based Models : Use adipocyte or hepatocyte cultures to evaluate effects on lipid accumulation (Oil Red O staining) or glucose uptake (2-NBDG fluorescence), as in obesity/diabetes-related studies .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported metabolic pathways involving this compound?

  • Isotopic Tracer Studies : Use ¹³C-labeled compounds to track metabolic fate in vitro/in vivo. Compare results across models (e.g., murine vs. human hepatocytes) to identify species-specific disparities .
  • Multi-Omics Integration : Pair transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathway interactions. For example, correlate NNMT expression levels with me-NAM and downstream metabolites like NAD+ .

Q. How can structure-activity relationship (SAR) studies improve the compound’s bioavailability or target specificity?

  • Adamantyl Modifications : Test analogs with halogens (e.g., Cl, F) or hydroxyl groups on the adamantyl moiety to enhance solubility or blood-brain barrier penetration, inspired by memantine derivatives .
  • Nicotinamide Core Alterations : Replace methyl with ethyl or cyclopropyl groups to reduce off-target effects. Assess binding affinity via surface plasmon resonance (SPR) or molecular docking .

Q. What methodologies address pharmacokinetic challenges such as low oral bioavailability or rapid clearance?

  • Prodrug Design : Link the adamantyl group to ester-based promoieties for delayed hydrolysis in the liver, improving stability. Validate using in vitro microsomal assays and in vivo pharmacokinetic studies in rodents .
  • Nanocarrier Systems : Encapsulate the compound in lipid nanoparticles (LNPs) or cyclodextrins to enhance solubility. Monitor release kinetics via dialysis membrane methods .

Q. How should researchers design epidemiological studies to investigate associations between this compound and metabolic disorders?

  • Cohort Selection : Recruit diverse populations with stratified BMI and diabetes status, similar to the Dali cohort study (n = 1160) .
  • Biomarker Correlation : Measure fasting serum levels of the compound alongside glucose, HDL, and creatinine. Use multivariate logistic regression to adjust for confounders (age, sex, diet) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀/IC₅₀ values with 95% confidence intervals .
  • Meta-Analysis : Aggregate data from multiple studies to assess reproducibility. Apply random-effects models to account for heterogeneity, as outlined in methodological reviews .

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Feasible Synthetic Routes

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N-1-adamantyl-N-methylnicotinamide
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N-1-adamantyl-N-methylnicotinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.